molecular formula C11H13Si2 B12571525 Pubchem_71348234 CAS No. 189090-53-7

Pubchem_71348234

Katalognummer: B12571525
CAS-Nummer: 189090-53-7
Molekulargewicht: 201.39 g/mol
InChI-Schlüssel: ULJWHPGFKUQGEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pubchem_71348234 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information

Vorbereitungsmethoden

    Reduction of precursors: Using reducing agents like lithium aluminium hydride.

    Oxidation reactions: Employing oxidizing agents under controlled conditions.

    Substitution reactions: Utilizing specific reagents to replace functional groups.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Pubchem_71348234 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminium hydride.

    Substitution reagents: Halogens, alkylating agents.

Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pubchem_71348234 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development and disease treatment.

    Industry: Utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Wirkmechanismus

The mechanism of action of Pubchem_71348234 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of cellular responses.

    Inhibiting enzymes: Blocking the activity of enzymes involved in critical biochemical pathways.

    Modulating signaling pathways: Affecting the signaling pathways that regulate various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Pubchem_71348234 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    ChEMBL_123456: Known for its similar structure and biological activity.

    KEGG_789012: Shares similar chemical properties and applications.

    DrugBank_345678: Used in similar therapeutic applications.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and applications compared to these similar compounds.

Eigenschaften

CAS-Nummer

189090-53-7

Molekularformel

C11H13Si2

Molekulargewicht

201.39 g/mol

InChI

InChI=1S/C11H13Si2/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8H,5-7H2,1H3

InChI-Schlüssel

ULJWHPGFKUQGEZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C[Si])C1=CC2=C(C[Si]C2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.